1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea;hydrochloride
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Overview
Description
SRI-011381 hydrochloride: is a compound known for its role as an agonist of the transforming growth factor-beta (TGF-β) signaling pathway. It exhibits neuroprotective properties and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer’s disease . The compound is also known for its oral bioavailability and ability to activate TGF-β signaling in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SRI-011381 hydrochloride involves multiple steps, starting from the appropriate precursors. The detailed synthetic route is proprietary and typically involves the use of organic solvents and reagents under controlled conditions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods: Industrial production of SRI-011381 hydrochloride follows Good Manufacturing Practices (GMP) to ensure the purity and quality of the compound. The process involves large-scale synthesis using batch or continuous flow reactors, followed by purification steps such as crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: SRI-011381 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Chemistry: SRI-011381 hydrochloride is used as a tool compound to study the TGF-β signaling pathway. It helps in understanding the molecular mechanisms involved in TGF-β signaling and its role in various biological processes .
Biology: In biological research, SRI-011381 hydrochloride is used to investigate its neuroprotective effects and its potential in treating neurodegenerative diseases. It is also used to study the effects of TGF-β signaling on cell proliferation, differentiation, and apoptosis .
Medicine: The compound has potential therapeutic applications in treating diseases such as Alzheimer’s disease and other neurodegenerative disorders. It is also being explored for its role in cancer therapy due to its ability to modulate TGF-β signaling .
Industry: In the pharmaceutical industry, SRI-011381 hydrochloride is used in drug development and screening assays to identify new therapeutic agents targeting the TGF-β pathway .
Mechanism of Action
SRI-011381 hydrochloride exerts its effects by activating the TGF-β signaling pathway. It binds to TGF-β receptors on the cell surface, leading to the phosphorylation and activation of Smad2/3 proteins. These activated Smad proteins then translocate to the nucleus, where they regulate the expression of target genes involved in cell proliferation, differentiation, and apoptosis . The compound’s neuroprotective effects are attributed to its ability to modulate TGF-β signaling and reduce neuroinflammation .
Comparison with Similar Compounds
SB-431542: A selective inhibitor of the TGF-β receptor I kinase.
LY364947: Another inhibitor of the TGF-β receptor I kinase.
Galunisertib: A small molecule inhibitor of TGF-β receptor I kinase.
Uniqueness: SRI-011381 hydrochloride is unique in its ability to act as an agonist of the TGF-β signaling pathway, whereas the similar compounds listed above are inhibitors. This agonistic property makes SRI-011381 hydrochloride particularly valuable for studying the activation of TGF-β signaling and its downstream effects .
Properties
IUPAC Name |
1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O.ClH/c24-20(22-19-9-5-2-6-10-19)23(15-17-7-3-1-4-8-17)16-18-11-13-21-14-12-18;/h1,3-4,7-8,18-19,21H,2,5-6,9-16H2,(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNMJVSGNMDOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CC2CCNCC2)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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